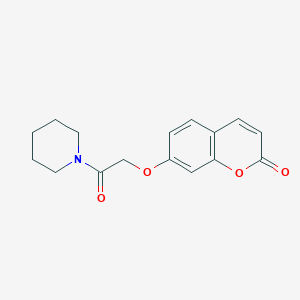
N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide, commonly known as dichlobenil, is a widely used herbicide. It is a white crystalline solid that is slightly soluble in water. Dichlobenil is used to control the growth of weeds in a variety of agricultural and horticultural settings.
Aplicaciones Científicas De Investigación
Dichlobenil has been extensively researched for its use as an herbicide. It has been shown to be effective in controlling the growth of a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. Dichlobenil has also been studied for its potential use in the treatment of certain diseases, including cancer and Alzheimer's disease.
Mecanismo De Acción
Dichlobenil works by inhibiting the synthesis of cellulose, a key component of plant cell walls. This causes the cell walls to weaken and eventually break down, leading to the death of the plant. Dichlobenil is considered a pre-emergent herbicide, meaning that it is applied to the soil before the weeds have a chance to germinate.
Biochemical and Physiological Effects:
Dichlobenil has been shown to have a low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic invertebrates and some plant species. Dichlobenil has been shown to have a half-life of approximately 30 days in soil, meaning that it can persist in the environment for a significant amount of time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dichlobenil in lab experiments is its effectiveness in controlling weed growth. This can help to ensure that the experimental conditions are consistent and that the results are reliable. However, the use of dichlobenil can also introduce confounding variables, such as changes in soil composition and microbial activity.
Direcciones Futuras
There are several potential future directions for research on dichlobenil. One area of interest is its potential use in the treatment of Alzheimer's disease. Some studies have suggested that dichlobenil may be able to inhibit the formation of amyloid beta, a protein that is associated with the development of Alzheimer's disease. Another area of interest is the potential use of dichlobenil in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Additionally, further research is needed to better understand the long-term environmental impacts of dichlobenil use.
Métodos De Síntesis
Dichlobenil can be synthesized through a reaction between 3,4-dichlorophenol and tert-butyl carbamate. The reaction is catalyzed by acetic anhydride and pyridine. The resulting product is then treated with acetic anhydride and sodium acetate to form dichlobenil.
Propiedades
IUPAC Name |
N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3/c1-13(2,3)17-12(19)16-11(18)7-20-8-4-5-9(14)10(15)6-8/h4-6H,7H2,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHLBBACNQFKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=O)COC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)

![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)

![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B7480152.png)
![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)

![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)
![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)
![2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B7480172.png)
![Dimethyl 3-methyl-5-[(4-methylsulfonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480178.png)